(1-ethyl-1H-pyrrol-3-yl)methanamine hydrochloride
Description
(1-Ethyl-1H-pyrrol-3-yl)methanamine hydrochloride is a heterocyclic amine derivative featuring a pyrrole ring substituted with an ethyl group at the 1-position and an aminomethyl group at the 3-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications.
Properties
IUPAC Name |
(1-ethylpyrrol-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2.ClH/c1-2-9-4-3-7(5-8)6-9;/h3-4,6H,2,5,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHCBVQQXKJWOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=C1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803590-59-1 | |
| Record name | 1H-Pyrrole-3-methanamine, 1-ethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803590-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-ethyl-1H-pyrrol-3-yl)methanamine hydrochloride typically involves the alkylation of pyrrole derivatives. One common method is the reaction of (1H-pyrrol-3-yl)methanamine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (1-ethyl-1H-pyrrol-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced pyrrole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the hydrochloride group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed:
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-ethyl-1H-pyrrol-3-yl)methanamine hydrochloride serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore various synthetic pathways and develop novel materials.
Biology
This compound is utilized in biological studies, particularly in examining enzyme inhibition and protein-ligand interactions . Its ability to act as a ligand enables researchers to investigate how it interacts with specific enzymes or receptors, thereby influencing biochemical pathways.
Medicine
In the medical field, this compound is being investigated for its potential therapeutic effects , including:
- Antimicrobial Activity : Research indicates that this compound may exhibit properties that inhibit microbial growth.
- Anticancer Activity : Preliminary studies suggest it could have effects on cancer cell lines, warranting further investigation into its mechanisms and efficacy .
Industry
The compound is also significant in industrial applications, particularly in the development of novel materials and catalysts . Its unique chemical properties make it suitable for various industrial processes, including the formulation of specialty chemicals and advanced materials .
Uniqueness
The specific substitution pattern of this compound imparts distinct chemical reactivity and biological activity compared to other pyrrole derivatives. Its hydrochloride salt form enhances solubility and stability, making it more applicable across various research domains .
Case Studies
While specific case studies were not detailed in the search results, ongoing research projects often explore the therapeutic potential of compounds like this compound in treating infections or cancer. These studies typically involve:
- In vitro testing against microbial strains or cancer cell lines.
- Mechanistic studies to elucidate how the compound interacts at a molecular level.
- Toxicological assessments to evaluate safety profiles.
Mechanism of Action
The mechanism of action of (1-ethyl-1H-pyrrol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the target .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key parameters of (1-ethyl-1H-pyrrol-3-yl)methanamine hydrochloride and related compounds:
Key Observations:
- Heterocycle Influence : Pyrrole-based compounds (e.g., the target compound) exhibit moderate basicity compared to pyrazole or imidazole derivatives, which may affect receptor binding in biological systems . Thiazole and tetrazole derivatives introduce sulfur or additional nitrogen atoms, altering electronic properties and solubility.
- Substituent Effects : Ethyl and methyl groups on the heterocycle influence steric hindrance and metabolic stability. For instance, the ethyl group in the target compound may confer greater lipophilicity than the methyl group in 1-(1-methyl-1H-pyrazol-3-yl)methanamine HCl .
- Salt Forms : Hydrochloride salts are common across these compounds, improving aqueous solubility. Dihydrochloride forms (e.g., in isoxazole derivatives) further enhance solubility but may complicate crystallization .
Biological Activity
(1-ethyl-1H-pyrrol-3-yl)methanamine hydrochloride is a compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by case studies and research findings.
The compound has the molecular formula and a molecular weight of 160.65 g/mol. Its synthesis typically involves the alkylation of pyrrole derivatives, commonly through the reaction of (1H-pyrrol-3-yl)methanamine with ethyl iodide in the presence of a base like potassium carbonate, conducted in an organic solvent such as acetonitrile at elevated temperatures.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It acts as a ligand that binds to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This mechanism underlies its potential therapeutic effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth compared to other pyrrole derivatives.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated its efficacy against several cancer cell lines, suggesting that it may induce apoptosis or inhibit proliferation in these cells. For instance, one study reported that derivatives similar to this compound showed cytotoxic effects with IC50 values significantly lower than traditional chemotherapeutics .
Case Studies
Case Study 1: Anticancer Efficacy
A study focused on the synthesis and evaluation of pyrrole derivatives highlighted that compounds structurally related to this compound exhibited potent inhibition of cancer cell growth. The derivatives were tested on various cell lines, including HT29 colorectal cancer cells, showing a CC50 value comparable to established anticancer drugs like cisplatin .
Case Study 2: Antimicrobial Testing
In another investigation, this compound was subjected to antimicrobial assays against Gram-positive and Gram-negative bacteria. The results indicated a strong inhibitory effect on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, supporting its potential as an antimicrobial agent .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50/CC50 Values |
|---|---|---|
| (1H-pyrrol-3-yl)methanamine | Precursor for synthesis | N/A |
| Pyrrole | Fundamental building block | N/A |
| (1-[5-(2-fluorophenyl)-pyrrol]) | Potent H(+),K(+)-ATPase inhibitor | IC50 < 0.2 µM |
| This compound | Antimicrobial & anticancer activity | CC50 comparable to cisplatin |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
